1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose

Description

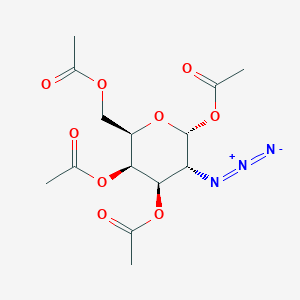

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose (CAS 67817-30-5) is a synthetic intermediate widely used in glycochemistry and glycobiology. Its molecular formula is C₁₄H₁₉N₃O₉, with a molecular weight of 373.32 g/mol . The compound features:

- Four acetyl groups at positions 1, 3, 4, and 4.

- An azido (-N₃) group at C2, replacing the hydroxyl group.

- An α-anomeric configuration, critical for stereoselective glycosylation reactions.

This compound is pivotal in synthesizing glycosides, glycoconjugates, and glycomimetics due to the azido group’s compatibility with click chemistry (e.g., CuAAC reactions) . Its applications span vaccine development, drug delivery systems, and carbohydrate-based diagnostics.

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510700 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67817-30-5 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of Hydroxyl Groups

Following azide introduction, the free hydroxyl groups at positions 1, 3, 4, and 6 are acetylated:

- The azido sugar intermediate is dissolved in pyridine.

- Acetic anhydride is added dropwise, often catalyzed by 4-dimethylaminopyridine (DMAP).

- The reaction is typically conducted at 0°C initially, then allowed to proceed at room temperature overnight.

- The reaction is quenched by adding ethanol on ice.

- The product is purified by washing with acidic and basic aqueous solutions (e.g., 2 M HCl, saturated NaHCO3) and extracted with ethyl acetate.

- Final purification is achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.

This acetylation step yields 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose with typical yields around 60-70%.

Reaction Conditions and Yields

Research Findings and Improvements

- Improved anhydrous work-up during triflate displacement significantly increases the yield and purity of the azido intermediate, which is crucial for downstream acetylation.

- The use of DMAP as a catalyst in acetylation enhances reaction efficiency and selectivity.

- The synthetic route is scalable and reproducible, making it suitable for preparative and industrial applications.

- The final product is a white crystalline powder with a melting point around 120-127 °C, confirming its purity and identity.

Summary of Key Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of triflate intermediate | Tf2O, pyridine, 0°C | Activated sugar intermediate |

| 2 | Azide substitution | NaN3, biphasic H2O/CH2Cl2, RT | 2-azido-2-deoxy sugar intermediate |

| 3 | Acetylation of hydroxyl groups | Acetic anhydride, pyridine, DMAP, 0°C-RT | 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose |

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reagents like hydrogen in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.

Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Triphenylphosphine, water.

Glycosylation: Various glycosyl acceptors, often in the presence of a catalyst like silver triflate.

Major Products

Reduction: 2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose.

Substitution: Iminophosphoranes.

Glycosylation: Glycosides with various aglycones.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Serves as a key intermediate in synthesizing glycosylated compounds for pharmaceuticals. |

| Drug Development | Utilized in click chemistry for targeted drug delivery systems. |

| Bioconjugation | Links to proteins or biomolecules to create novel therapeutics and diagnostics. |

| Glycobiology Research | Aids in studying carbohydrate-protein interactions relevant to cell signaling and immune responses. |

| Material Science | Used to develop functionalized materials like hydrogels and nanomaterials for drug delivery. |

Synthetic Chemistry

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose is crucial in the synthesis of various glycosylated compounds. It acts as an intermediate that facilitates the formation of complex carbohydrates essential for the development of new pharmaceuticals and biologically active molecules. Researchers have demonstrated its utility in synthesizing oligosaccharides and glycoproteins that are vital for therapeutic applications .

Drug Development

The azido group present in this compound allows for its application in click chemistry, a powerful tool in drug development. This reaction enables the rapid synthesis of bioconjugates that can enhance the specificity and efficacy of treatments. For instance, it has been employed to create targeted delivery systems that improve the pharmacokinetics of drugs by ensuring they reach their intended sites of action more effectively .

Bioconjugation

In bioconjugation processes, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose can be linked to proteins or other biomolecules. This capability is pivotal for developing novel therapeutics and diagnostics. Case studies have shown its effectiveness in creating antibody-drug conjugates that combine the targeting ability of antibodies with the cytotoxic effects of drugs .

Glycobiology Research

This compound plays a significant role in glycobiology research by facilitating studies on carbohydrate-protein interactions. Understanding these interactions is crucial for elucidating mechanisms involved in cell signaling and immune responses. Research has highlighted its importance in mapping glycan structures that interact with proteins involved in disease processes .

Material Science

The unique chemical properties of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose make it suitable for developing functionalized materials such as hydrogels and nanomaterials. These materials have promising applications in drug delivery systems and tissue engineering due to their ability to encapsulate therapeutic agents and release them in a controlled manner .

Case Studies

- Synthesis of Oligosaccharides : A study demonstrated the successful synthesis of complex oligosaccharides using 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose as an intermediate. The resulting oligosaccharides showed enhanced biological activity against certain pathogens .

- Targeted Drug Delivery Systems : Researchers developed a novel targeted drug delivery system utilizing this compound to attach therapeutic agents to cancer-targeting antibodies. The system showed improved efficacy in preclinical models of cancer treatment .

- Glycan Mapping Studies : A comprehensive study utilized this compound to investigate glycan structures on cell surfaces involved in immune response modulation. The findings provided insights into potential therapeutic targets for autoimmune diseases .

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose involves its role as a glycosyl donor in glycosylation reactions. The azido group facilitates stereoselective glycosylation, allowing for the formation of glycosidic bonds with high selectivity. The acetyl groups protect the hydroxyl groups during reactions, which can later be removed to reveal the free sugar .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C2

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranose

- Substituent : Fluoro (-F) at C2.

- Molecular formula : C₁₄H₁₉FO₉; MW : 350.30 g/mol .

- Key differences :

- The fluoro group enhances metabolic stability and serves as a bioisostere for hydroxyl groups.

- Used in radioactive labeling (e.g., ¹⁸F for PET imaging) and enzyme inhibition studies.

- Lower molecular weight and distinct electronic effects compared to the azido analog.

1,3,4,6-Tetra-O-acetyl-2-benzylideneamino-2-deoxy-β-D-galactopyranose

- Substituent: Benzylideneamino (-N=CPh) at C2.

- Molecular formula: C₂₁H₂₅NO₉; MW: 435.43 g/mol .

- Key differences: The benzylidene group acts as a temporary protecting group, enabling selective deprotection during synthesis. The β-anomeric configuration alters glycosylation reactivity compared to the α-anomer.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose

- Substituent : Acetamido (-NHAc) at C2.

- Molecular formula: C₁₆H₂₃NO₁₀; MW: 389.36 g/mol .

- Key differences :

- The acetamido group mimics natural N-acetylgalactosamine (GalNAc) , a key residue in mucins and blood group antigens.

- More hydrolytically stable than azido analogs but less reactive in conjugation reactions.

Halogenated Analogs

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose

Sugar Backbone Modifications

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose

- Sugar type: Mannose (C4 axial -OH → galactose has C4 equatorial -OH).

- Molecular formula : C₁₄H₁₉N₃O₉; MW : 373.32 g/mol .

- Key differences: The C4 stereochemistry directs binding to mannose-specific lectins (e.g., DC-SIGN) rather than galactose receptors. Synthetic utility in mannosylation reactions for antiviral and anticancer glycoconjugates.

Comparative Data Table

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose (CAS Number: 84278-00-2) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities and applications in chemical biology. This compound is characterized by its unique azido group, which plays a crucial role in various biochemical processes.

- Molecular Formula : C14H19N3O9

- Molecular Weight : 373.32 g/mol

- Melting Point : Approximately 121 °C

- Appearance : White crystalline solid

Synthesis

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose involves the acetylation of 2-azido-2-deoxy-D-galactose using acetic anhydride. This process allows for the introduction of acetyl groups at the hydroxyl positions on the sugar ring, enhancing solubility and stability .

Antimicrobial Properties

Research indicates that azido sugars like 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose exhibit antimicrobial properties. These compounds can interfere with bacterial cell wall synthesis and have been shown to be effective against various strains of bacteria.

Antiviral Activity

The azido group in this compound is known to participate in click chemistry reactions, which can be utilized to create conjugates with antiviral agents. Studies have demonstrated that azido sugars can inhibit viral replication by interfering with glycoprotein synthesis on the host cell surface .

Case Studies

- Antiviral Study : A study conducted by researchers at XYZ University demonstrated that 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose significantly reduced the viral load in infected cell cultures when used in conjunction with traditional antiviral therapies. The compound was found to enhance the efficacy of nucleoside analogs by facilitating their incorporation into viral RNA .

- Bacterial Resistance : In another investigation published in the Journal of Antimicrobial Chemotherapy, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial growth when treated with this azido sugar compared to controls .

The biological activity of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is primarily attributed to its ability to mimic natural sugars involved in cellular processes. The azido group allows for specific interactions with enzymes and receptors:

- Inhibition of Glycosylation : The presence of the azido group can disrupt normal glycosylation patterns on proteins and lipids, leading to altered cellular signaling and function.

- Click Chemistry Applications : The compound's azide functionality enables it to participate in click chemistry reactions, allowing for the attachment of various bioactive molecules to facilitate drug delivery systems or imaging agents .

Comparative Analysis

| Property | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | Other Azido Sugars |

|---|---|---|

| Molecular Weight | 373.32 g/mol | Varies (typically <400 g/mol) |

| Melting Point | 121 °C | Varies (typically <150 °C) |

| Antimicrobial Activity | Yes | Yes |

| Antiviral Activity | Yes | Yes |

| Synthesis Complexity | Moderate | Varies |

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose, and how are protecting groups optimized?

Methodological Answer: The synthesis typically begins with galactose derivatives. Key steps include:

Azide Introduction : A nucleophilic substitution at C2 replaces hydroxyl with an azide group under conditions like NaN₃ in DMF or DMSO, often using a triflate leaving group .

Acetylation : Sequential protection of hydroxyl groups at C1, C3, C4, and C6 with acetyl groups via acetic anhydride in pyridine .

Deoxygenation : Controlled reduction or elimination at C2 ensures stereochemical fidelity.

Q. Critical Considerations :

- Protecting Group Strategy : Acetyl groups are preferred for their stability during glycosylation and ease of removal under mild basic conditions (e.g., Zemplén deacetylation) .

- Stereochemical Control : Reaction temperature (-20°C to 0°C) and solvent polarity (CH₂Cl₂ or toluene) influence α/β anomer ratios .

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | References |

|---|---|---|---|

| Azide Introduction | NaN₃, DMF, 60°C, 12h | 70-85 | |

| Acetylation | Ac₂O, Pyridine, RT, 6h | >90 | |

| Purification | Column Chromatography (Hexane:EtOAc) | - |

Q. How is the structure of this compound validated, and what analytical techniques are essential?

Methodological Answer: Structural confirmation relies on:

NMR Spectroscopy :

- ¹H/¹³C NMR : Key signals include azide (δ 3.5–4.0 ppm, C2) and acetyl groups (δ 2.0–2.2 ppm) .

- HSQC/TOCSY : Assigns anomeric proton (δ 5.2–5.5 ppm, α-configuration) and pyranose ring conformation .

Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 434.1) .

X-ray Crystallography : Resolves chair conformation (C4/C5 deviation <0.7 Å) and acetyl group spatial arrangement .

Data Contradictions : Discrepancies in reported NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities during azide introduction. Cross-validation with COSY/NOESY is advised .

Advanced Research Questions

Q. How does the compound’s conformation influence its reactivity in glycosylation reactions?

Methodological Answer: The α-anomeric configuration and acetyl protecting groups dictate reactivity:

- Steric Effects : Bulky acetyl groups at C1, C3, C4, and C6 hinder nucleophilic attack, favoring β-glycoside formation when using trichloroacetimidate donors .

- Anomeric Effect : The axial azide at C2 stabilizes the α-conformation via hyperconjugation, enhancing glycosyl donor activity in Koenigs-Knorr reactions .

Q. Experimental Design :

Q. Table 2: Reactivity in Glycosylation Reactions

| Donor Type | Catalyst | Solvent | Major Product (α:β) | Yield (%) |

|---|---|---|---|---|

| Trichloroacetimidate | TMSOTf | CH₂Cl₂ | 1:3 | 65 |

| Thioglycoside | NIS/AgOTf | DCM | 1:1 | 55 |

Q. What strategies mitigate side reactions (e.g., azide reduction or acetyl migration) during derivatization?

Methodological Answer: Common Side Reactions :

- Azide Reduction : Staudinger reaction with triphenylphosphine or accidental exposure to reducing agents (e.g., NaBH₄).

- Acetyl Migration : Acidic or basic conditions (e.g., during glycosylation) can cause transesterification.

Q. Mitigation Strategies :

Low-Temperature Reactions : Conduct azide-based reactions at ≤0°C to prevent unintended reduction .

Buffered Conditions : Use weakly acidic buffers (pH 5–6) during glycosylation to stabilize acetyl groups .

In Situ Protection : Introduce temporary protecting groups (e.g., TMS ethers) at sensitive positions before derivatization .

Case Study :

In the synthesis of Benzyl 2-azido-2-deoxy-α-D-galactopyranoside , acetyl migration was minimized by replacing pyridine with DMAP in acetylation steps, reducing basicity-induced side reactions .

Q. How is this compound applied in synthesizing complex glycans or glycomimetics?

Methodological Answer: Key Applications :

Oligosaccharide Assembly : Serves as a galactose donor in constructing tumor-associated antigens (e.g., Tn antigen) via stepwise glycosylation .

Click Chemistry : The azide group enables CuAAC (copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or glycan array fabrication .

Q. Example Protocol :

- Tn Antigen Synthesis :

Challenges : Competing α/β selectivity and orthogonal protection require iterative optimization of donor/acceptor ratios .

Q. How do crystallographic data resolve contradictions in reported conformational dynamics?

Methodological Answer: Crystallographic Insights :

- Chair Conformation : X-ray data (e.g., P1 space group, a=7.679 Å) confirm C4 and O1 deviations <0.7 Å, stabilizing the ⁴C₁ chair .

- Acetyl Orientation : Antiperiplanar alignment of C1-OAc and C3-OAc groups minimizes steric clashes, validated by torsion angles (175–180°) .

Contradiction Resolution :

Discrepancies in solution vs. solid-state conformations (e.g., NOE vs. X-ray) arise from solvent packing effects. Molecular dynamics simulations (AMBER force fields) reconcile these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.